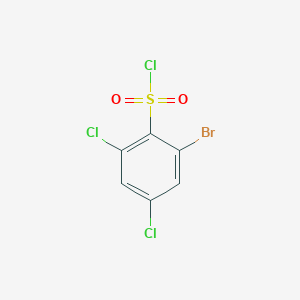
1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Overview
Description
1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane is a chemical compound characterized by its unique structure, which includes both chloroethoxy and hexafluoropropane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane typically involves the reaction of 2-chloroethanol with hexafluoropropane under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide (KOH) and conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of phase-transfer catalysts can enhance the efficiency of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with potential biological activity.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN), typically in polar aprotic solvents like acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media are often used.
Major Products:
Substitution: Products include azidoethoxy and thiocyanatoethoxy derivatives.
Oxidation: Products include chloroethoxy aldehydes and carboxylic acids.
Scientific Research Applications
1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane involves its interaction with molecular targets through its chloroethoxy and hexafluoropropane groups. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexafluoropropane group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake .
Comparison with Similar Compounds
2-(2-Chloroethoxy)ethanol: A related compound with similar reactivity but lacking the fluorinated group, making it less lipophilic and potentially less bioactive.
2-Chloroethanol: A simpler analog that is more reactive due to the absence of additional functional groups, often used in different synthetic applications.
Uniqueness: 1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane is unique due to the presence of both chloroethoxy and hexafluoropropane groups, which confer distinct chemical and physical properties. The fluorinated group enhances the compound’s stability and lipophilicity, making it more suitable for applications requiring these characteristics .
Properties
IUPAC Name |
1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF6O/c6-1-2-13-5(11,12)3(7)4(8,9)10/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNVUOKUALXDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382102 | |
| Record name | 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2926-99-0 | |
| Record name | 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)











